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Compound of Interest

Compound Name: Dspe-mal

Cat. No.: B10855262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a key

component in the development of advanced drug delivery systems. Its unique properties

enable the creation of targeted nanoparticles and liposomes, enhancing therapeutic efficacy

and minimizing off-target effects.

Core Properties of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is an amphiphilic polymer-lipid conjugate. It consists of a hydrophobic

distearoylphosphatidylethanolamine (DSPE) anchor, a hydrophilic polyethylene glycol (PEG)

linker, and a reactive maleimide group at the distal end of the PEG chain.[1] This structure

allows for its incorporation into lipid bilayers, such as liposomes, while presenting the

maleimide group for covalent conjugation to targeting ligands.[2]

Physicochemical Characteristics
The physicochemical properties of DSPE-PEG-Maleimide are crucial for its function in drug

delivery formulations. These properties can vary depending on the molecular weight of the

PEG chain.
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Property Description Typical Values

Appearance
White to off-white solid powder.

[3]
-

Solubility

Soluble in chloroform and

warm water. Also soluble in

ethanol, DMSO, DCM, and

DMF.[1][3]

>10 mg/mL in hot water and

chloroform.

Purity

Typically high purity is required

for pharmaceutical

applications.

≥90% to >98%

Reactive Group Maleimide -

Reactive To Sulfhydryl groups (-SH) -

Storage Conditions

Should be stored at -20°C

under desiccated conditions to

prevent hydrolysis of the

maleimide group.

Stability is typically cited as 6

months at -20°C.

The Chemistry of Maleimide Conjugation
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, readily forming a

stable thioether bond. This reaction is most efficient at a neutral pH range of 6.5-7.5. This

specific reactivity allows for the covalent attachment of biomolecules, such as peptides,

antibodies, and aptamers, that contain cysteine residues or have been chemically modified to

expose a thiol group.

It is important to note that the maleimide group is susceptible to hydrolysis, especially at pH

values above 7.5. This hydrolysis opens the maleimide ring to form a non-reactive maleamic

acid, rendering it incapable of reacting with sulfhydryl groups. Therefore, careful control of pH

during conjugation and storage is critical.
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Detailed methodologies are essential for the successful application of DSPE-PEG-Maleimide in

research and development. The following are key experimental protocols.

Liposome Formulation using DSPE-PEG-Maleimide
There are two primary methods for incorporating DSPE-PEG-Maleimide into liposomes: the

pre-insertion method and the post-insertion method.

2.1.1. Pre-insertion Method

In this method, DSPE-PEG-Maleimide is included with the other lipids during the initial

formation of the liposomes.

Protocol:

Lipid Film Hydration:

Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a

suitable organic solvent (e.g., chloroform).

The molar ratio of lipids will depend on the desired formulation, a common example being

a 7:3:1 molar ratio of DSPC:cholesterol:DSPE-PEG-Maleimide.

Evaporate the solvent using a rotary evaporator or a stream of nitrogen to form a thin lipid

film on the wall of a round-bottom flask.

Further dry the film under vacuum for at least one hour to remove residual solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle

agitation above the lipid phase transition temperature. This process forms multilamellar

vesicles (MLVs).

Size Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through polycarbonate membranes with a specific pore size (e.g., 100 nm) at a
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temperature above the lipid phase transition temperature.

2.1.2. Post-insertion Method

This method involves inserting DSPE-PEG-Maleimide into pre-formed liposomes. This can be

advantageous for optimizing the orientation of the maleimide group on the outer surface of the

liposome.

Protocol:

Prepare DSPE-PEG-Maleimide Micelles:

Dissolve DSPE-PEG-Maleimide in an organic solvent and then form a thin film by

evaporating the solvent.

Hydrate the lipid film with a buffer (e.g., PBS) to form a micellar solution.

Incubate with Pre-formed Liposomes:

Prepare liposomes without DSPE-PEG-Maleimide as described in the pre-insertion

method (steps 1-3).

Incubate the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution at a

temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for

a defined period (e.g., 30-60 minutes). This allows the DSPE-PEG-Maleimide to insert into

the liposome bilayer.

Purification:

Remove unincorporated DSPE-PEG-Maleimide micelles by methods such as dialysis or

size exclusion chromatography.

Conjugation of Targeting Ligands
The following protocol outlines the general steps for conjugating a thiol-containing peptide to

maleimide-functionalized liposomes.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Thiolated Ligand:

If the targeting ligand does not have a free thiol group, it may need to be introduced

through chemical modification. For peptides, a cysteine residue is often incorporated

during synthesis.

Conjugation Reaction:

Mix the maleimide-functionalized liposomes with the thiolated ligand in a buffer at pH 6.5-

7.5.

The reaction is typically carried out at room temperature for several hours to overnight

under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

Quenching of Unreacted Maleimide Groups:

Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to quench any

unreacted maleimide groups on the liposome surface.

Purification:

Remove the unconjugated ligand and quenching agent by dialysis or size exclusion

chromatography.

Quantification of Maleimide Groups (Ellman's Assay)
The number of active maleimide groups on the surface of liposomes can be quantified using an

indirect Ellman's assay. This is crucial for determining the conjugation efficiency.

Protocol:

Standard Curve Preparation:

Prepare a series of standard solutions of a known thiol-containing compound, such as L-

cysteine.

React the standards with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
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Measure the absorbance at 412 nm and plot a standard curve of absorbance versus thiol

concentration.

Sample Reaction:

Incubate a known amount of the maleimide-functionalized liposomes with a known excess

of L-cysteine for a sufficient time to allow for complete reaction.

Quantification of Unreacted Thiol:

Add Ellman's reagent to the sample from step 2.

Measure the absorbance at 412 nm.

Calculation:

Use the standard curve to determine the concentration of unreacted L-cysteine in the

sample.

The amount of reacted L-cysteine is the initial amount minus the unreacted amount. This

is equivalent to the amount of active maleimide groups on the liposomes.

Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes involving DSPE-PEG-Maleimide.
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Liposome Formation (Pre-insertion)
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Caption: Workflow for pre-insertion liposome formulation.
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Ligand Conjugation Workflow
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Caption: General workflow for ligand conjugation.
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Targeted Drug Delivery and Cellular Uptake
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Caption: Cellular uptake of targeted liposomes.
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Applications in Research and Drug Development
DSPE-PEG-Maleimide is instrumental in the development of targeted drug delivery systems for

various therapeutic areas, including oncology and gene therapy. By conjugating specific ligands

to the surface of nanoparticles, researchers can direct therapeutic payloads to diseased cells

while minimizing exposure to healthy tissues. This approach has the potential to improve the

therapeutic index of potent drugs and enable the delivery of nucleic acids for gene silencing or

editing. The versatility of the maleimide-thiol conjugation chemistry allows for the attachment of

a wide array of targeting moieties, making DSPE-PEG-Maleimide a valuable tool for creating

next-generation nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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